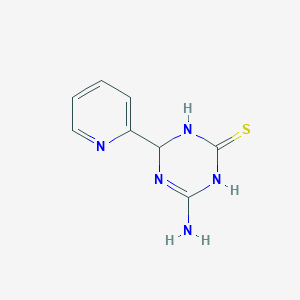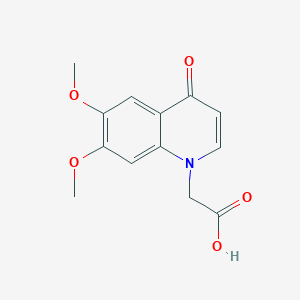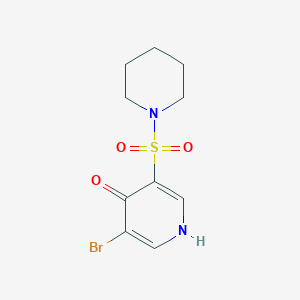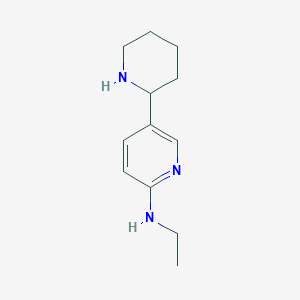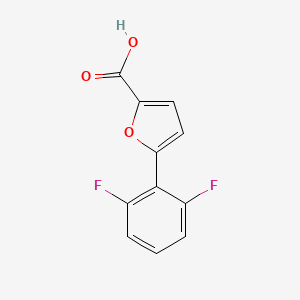
5-(2,6-Difluorophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3 and a molecular weight of 224.16 g/mol This compound features a furan ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the direct carboxylation of 2-furoic acid with CO2 in the presence of a catalyst such as cesium carbonate (Cs2CO3) .
Industrial Production Methods
Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid (FDCA).
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate for carboxylation, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and substituted furan compounds .
Scientific Research Applications
5-(2,6-Difluorophenyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can undergo hydrogen abstraction and electrophilic addition, forming carbon-carbon bonds . In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A precursor for the synthesis of various furan derivatives.
Furan-2,5-dicarboxylic acid: A bio-based platform compound with wide application prospects.
Tetrahydrofuran-2-carboxylic acid: A reduced form of furan-2-carboxylic acid.
Uniqueness
5-(2,6-Difluorophenyl)furan-2-carboxylic acid is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H6F2O3 |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H6F2O3/c12-6-2-1-3-7(13)10(6)8-4-5-9(16-8)11(14)15/h1-5H,(H,14,15) |
InChI Key |
RFIXBOSABJBRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(O2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


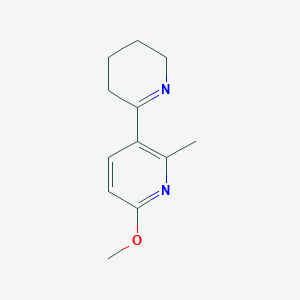
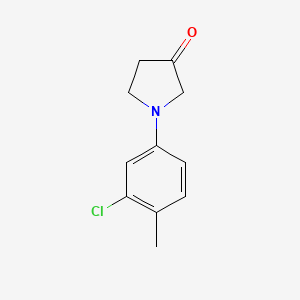

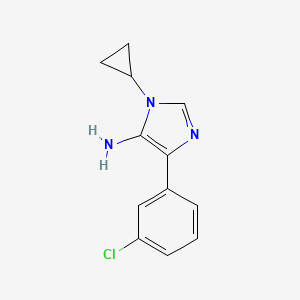
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

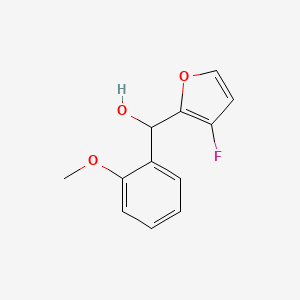
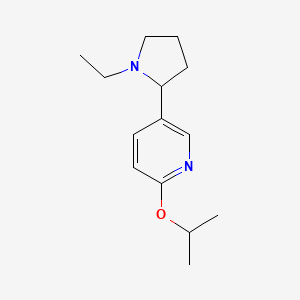
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)

